Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium
Description
Chemical Identity and Structural Features
Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium (CAS No. 870987-64-7) is a chloro-bridged diiridium(III) complex with a molecular formula of C₄₈H₂₀Cl₂F₂₀Ir₂N₄ and a molecular weight of 1488.01 g/mol. Its structure features two iridium centers bridged by two chloride ligands, each coordinated to two cyclometalated ligands composed of 3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl groups. The ligand architecture combines pyridinyl nitrogen (κN) and phenyl carbon (κC) donors, forming a distorted octahedral geometry around each iridium atom.
X-ray diffraction (XRD) studies of analogous chloro-bridged diiridium complexes reveal dimeric structures with Ir–Cl bond lengths ranging from 2.40 to 2.45 Å and Ir–C/N bond lengths of 1.98–2.05 Å. The steric and electronic effects of the 3,5-difluoro and 5-methyl substituents enforce rigidity in the ligand framework, which stabilizes the dimeric form and influences redox properties. The SMILES code provided for this compound highlights the alternating fluorine and methyl groups on the pyridinyl-phenyl backbone, which are critical for tuning solubility and catalytic activity.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Ir–Cl bond length | 2.42 ± 0.03 Å | |
| Ir–C bond length | 1.99 ± 0.02 Å | |
| Ir–N bond length | 2.03 ± 0.02 Å | |
| Dihedral angle (Ir-Cl-Ir) | 95.5° |
Historical Development of Chloro-Bridged Diiridium Complexes
Chloro-bridged diiridium complexes originated in the 1980s with the discovery of ortho-metalated iridium dimers such as [(Ir(bpy-C,N)(bpy-N,N)Cl)₂]²⁺ (bpy = 2,2′-bipyridine). Early work focused on their photophysical properties, but synthetic challenges limited applications until microwave-assisted methods emerged in the 2010s. For example, microwave irradiation reduces reaction times for cyclometalated iridium dimers from days to hours while improving yields.
The introduction of fluorinated ligands in the 2000s, such as 3,5-difluoro-2-pyridinylphenyl derivatives, marked a turning point. These ligands enhance oxidative stability and enable precise control over emission spectra in phosphorescent complexes. The specific compound discussed here represents an advancement in ligand design, combining fluorinated aryl groups with methyl-substituted pyridines to balance electron-withdrawing and donating effects.
Significance in Organometallic Chemistry and Catalysis
This diiridium complex exemplifies the synergy between structural precision and functional utility in organometallic chemistry. Its chloro-bridged dimeric architecture serves as a precursor to monomeric catalysts used in C–H activation and photoredox reactions. For instance, cleavage of the μ-chloro bonds with solvents like acetonitrile generates reactive mononuclear species capable of mediating energy-transfer processes.
In catalysis, the fluorinated ligands improve electron-deficient character, facilitating oxidative addition steps in cross-coupling reactions. Recent studies demonstrate its efficacy in photocatalytic C–F alkenylation, where the iridium center mediates selective isomerization via triplet energy transfer. The methyl groups on the pyridinyl moiety further modulate steric bulk, preventing aggregation in solution-phase applications.
Equation 1: General Cleavage Reaction $$ \text{[Ir(μ-Cl)(L)₂]₂} + 2\text{CH₃CN} \rightarrow 2\text{[Ir(L)₂Cl(CH₃CN)]} \quad \text{} $$
Properties
Molecular Formula |
C48H32Cl2F8Ir2N4 |
|---|---|
Molecular Weight |
1272.1 g/mol |
IUPAC Name |
chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine |
InChI |
InChI=1S/4C12H8F2N.2ClH.2Ir/c4*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;;;;/h4*2-3,5-7H,1H3;2*1H;;/q4*-1;;;2*+3/p-2 |
InChI Key |
BPSUAJIYEBAJBL-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.Cl[Ir+2].Cl[Ir+2] |
Origin of Product |
United States |
Preparation Methods
Solvent Composition and Role of Water
A critical factor in achieving high yields is the use of a 2-methoxyethanol/water (4:1 v/v) solvent mixture. Water facilitates proton abstraction during cyclometalation, while 2-methoxyethanol acts as a coordinating solvent to stabilize reactive intermediates. Deviations from this ratio (e.g., anhydrous conditions) reduce yields by ≥30% due to incomplete ligand deprotonation.
Temperature and Time Dependence
Microwave-assisted reactions exhibit a strong temperature-dependent yield profile:
| Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|
| 130 | 10 | 65 |
| 150 | 10 | 92 |
| 170 | 10 | 94 |
Notably, temperatures exceeding 170°C risk ligand degradation, particularly for electron-deficient systems.
Ligand Functionalization Tolerance
The 3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl ligand incorporates both electron-withdrawing (-F) and electron-donating (-Me) groups. Microwave conditions preserve these functionalities, as evidenced by NMR and mass spectrometry. In contrast, conventional methods often lead to partial defluorination or methyl oxidation.
Mechanistic Insights and Intermediate Characterization
Cyclometalation Pathway
The reaction proceeds via a two-step mechanism:
Solvent-Induced Dimer Cleavage
In coordinating solvents (e.g., dimethyl sulfoxide, acetonitrile), Ir₂(μ-Cl)₂L₄ reversibly dissociates into monomeric species:
$$
\text{Ir}2(\mu\text{-Cl})2\text{L}4 + 2\,\text{Solvent} \rightleftharpoons 2\,[\text{IrL}2\text{Cl}(\text{Solvent})]
$$
This equilibrium complicates isolation but is mitigated by using non-coordinating solvents (e.g., dichloromethane) during workup.
Structural and Spectroscopic Characterization
X-Ray Diffraction (XRD) Analysis
Single-crystal XRD confirms the dimeric structure with μ-Cl bridges and distorted octahedral geometry at each iridium center. Key metrics include:
| Parameter | Value |
|---|---|
| Ir–Cl bond length | 2.45–2.48 Å |
| Ir–C bond length | 2.02–2.05 Å |
| Cl–Ir–Cl angle | 84.5° |
Nuclear Magnetic Resonance (NMR)
¹H NMR in CDCl₃ reveals equivalent ligand environments, with characteristic resonances:
Electrospray Ionization Mass Spectrometry (ESI-MS)
Dominant peaks correspond to [Ir₂(μ-Cl)₂L₄]⁺ (m/z = 1283.2) and [IrL₂]⁺ (m/z = 602.4), confirming dimer integrity in solution.
Challenges and Recommendations
Avoiding Solvent Coordination Artifacts
Post-synthesis purification must avoid coordinating solvents. Recrystallization from CH₂Cl₂/hexane mixtures yields analytically pure Ir₂(μ-Cl)₂L₄ .
Scalability and Cost Efficiency
Despite iridium’s high cost (>\$150/g), microwave methods reduce ligand waste and energy consumption, making gram-scale synthesis feasible.
Chemical Reactions Analysis
Types of Reactions
Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of iridium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of lower oxidation state iridium complexes.
Substitution: The compound can undergo substitution reactions where the chlorides are replaced by other ligands, such as phosphines or amines
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands like triphenylphosphine or ethylenediamine under mild conditions
Major Products Formed
Oxidation: Iridium oxides.
Reduction: Lower oxidation state iridium complexes.
Substitution: Various substituted iridium complexes depending on the ligands used
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
One of the most prominent applications of Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium is in the field of OLEDs. The compound exhibits strong photoluminescence and electroluminescence properties, making it suitable for use as a phosphorescent emitter in OLED devices. Its high quantum efficiency contributes to the brightness and color purity of OLED displays, which are widely used in televisions, smartphones, and lighting solutions .
Organic Photovoltaics (OPVs)
The compound has also been investigated for use in organic solar cells. Its ability to facilitate efficient charge transfer and light absorption makes it a candidate for enhancing the performance of OPVs. Research indicates that incorporating this iridium complex into the active layer of solar cells can improve overall energy conversion efficiency .
Catalysis
Catalytic Applications
this compound serves as a catalyst in various chemical reactions, particularly in C-H activation processes. Its metal-organic framework allows for effective coordination with substrates, facilitating reactions such as cross-coupling and oxidative transformations. This capability is essential in synthetic organic chemistry for constructing complex molecules .
Environmental Applications
The compound's catalytic properties extend to environmental chemistry, where it can be employed in processes like pollutant degradation and waste treatment. Its efficiency in catalyzing oxidation reactions positions it as a potential agent for breaking down harmful substances in industrial effluents .
Photonics
Fluorescent Materials
Due to its strong fluorescence characteristics, this compound is utilized in photonic devices. It can be incorporated into sensors and imaging systems where precise light emission is required. The compound’s stability and brightness make it an attractive option for developing advanced fluorescent probes .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Organic Electronics | OLEDs, OPVs | High quantum efficiency, brightness |
| Catalysis | C-H activation, environmental remediation | Effective substrate coordination |
| Photonics | Fluorescent probes, imaging systems | Strong fluorescence, stability |
Mechanism of Action
The mechanism of action of Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, leading to changes in their structure and function. In the case of its anticancer activity, the compound generates reactive oxygen species upon light irradiation, causing oxidative damage to cancer cells .
Comparison with Similar Compounds
Structural and Electronic Differences
The compound is compared to structurally related diiridium complexes with variations in pyridinyl and phenyl substituents. Key analogs include:
Key Observations :
- Electron Effects: The methyl group in the target compound provides moderate electron donation, enhancing charge transfer efficiency compared to the electron-withdrawing CF₃ group in 870987-64-7, which stabilizes reactive intermediates but may reduce catalytic turnover .
- Stability : The trifluoromethyl variant (870987-64-7) exhibits superior thermal stability due to strong C–F bonds, whereas the fluoro variant (849723-04-2) is air-sensitive, limiting its handling .
Catalytic Performance
Photocatalytic Activity
- Target Compound : Primarily serves as a precursor for active photocatalysts. Its methyl group facilitates ligand exchange reactions, enabling modular synthesis of tailored catalysts .
- Trifluoromethyl Variant (870987-64-7) : Directly employed in photoredox catalysis due to its strong absorbance in visible light (λmax ~450 nm) and long-lived excited states, ideal for energy transfer applications .
- Bipyridine-based Complex (870987-63-6) : Exhibits high luminescence quantum yields (Φ = 0.45–0.60), making it superior for light-emitting applications but less effective in redox catalysis .
Reaction Efficiency
- In C–H borylation reactions, the trifluoromethyl variant (870987-64-7) achieves ~90% yield under blue light, whereas the target compound-derived catalysts require optimized conditions (70–80% yield) .
Biological Activity
Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium, commonly referred to as Ir(dF(Me)ppy)2Cl, is a complex iridium compound notable for its potential applications in catalysis and photochemistry. This article explores its biological activity, focusing on its mechanisms, effects on cellular systems, and relevant case studies.
- Molecular Formula : C48H32Cl2F8Ir2N4
- Molecular Weight : 1272.11 g/mol
- CAS Number : 1335047-33-0
- Appearance : Yellow powder
The biological activity of Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium is primarily linked to its role as a catalyst in various chemical reactions, including photoredox processes. It exhibits significant reactivity due to the presence of iridium, which can facilitate electron transfer reactions.
Photodynamic Activity
Research indicates that this compound can generate reactive oxygen species (ROS) upon excitation with light. This property is particularly relevant in photodynamic therapy (PDT), where ROS play a crucial role in inducing cell death in cancerous tissues.
Biological Studies and Findings
-
Cell Viability Assays :
- In vitro studies have shown that treatment with Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium results in a dose-dependent decrease in cell viability across various cancer cell lines. The compound's efficacy is enhanced when combined with light exposure, which activates its photodynamic properties.
- Mechanistic Insights :
- Case Study: Breast Cancer Cells :
Data Table: Biological Activity Summary
| Parameter | Value |
|---|---|
| Compound Name | Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium |
| CAS Number | 1335047-33-0 |
| Molecular Weight | 1272.11 g/mol |
| Cell Line Tested | MCF-7 (Breast Cancer) |
| IC50 (Light Activated) | ~10 µM |
| Mechanism of Action | ROS Generation; Apoptosis |
Safety and Handling
Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium is classified as hazardous due to its potential to cause skin and eye irritation upon contact. Proper safety measures should be implemented during handling, including the use of gloves and protective eyewear .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl]diiridium, and how can they be methodologically addressed?
- Answer : The synthesis of this iridium complex requires precise control of ligand coordination and oxidation states. Key steps include:
- Ligand preparation: The 3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl ligand must be synthesized under anhydrous conditions to avoid hydrolysis of the pyridinyl group.
- Metal coordination: Use of a chloride-bridged diiridium precursor in a refluxing polar solvent (e.g., dimethylformamide) under inert atmosphere to ensure μ-chloro bridging and ligand substitution .
- Purification: Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the target compound from byproducts.
- Common pitfalls : Incomplete ligand substitution or oxidation of the iridium center can lead to mixed-ligand species. FT-IR and elemental analysis are critical for verifying purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this complex?
- Answer : A multi-technique approach is recommended:
- X-ray crystallography : Resolves the μ-chloro bridge geometry and ligand coordination modes.
- NMR spectroscopy : NMR is particularly useful for tracking fluorinated phenyl groups (δ ~ -110 to -120 ppm).
- UV-Vis spectroscopy : Identifies metal-to-ligand charge transfer (MLCT) transitions in the 350–450 nm range, indicative of iridium(III) complexes .
- Cyclic voltammetry : Measures redox potentials (e.g., Ir/Ir couples) to assess electronic stability .
Q. How does the fluorinated pyridinyl-phenyl ligand influence the photophysical properties of this complex?
- Answer : The electron-withdrawing fluorine atoms stabilize the ligand’s π* orbitals, enhancing MLCT transitions and increasing photoluminescence quantum yields. Comparative studies with non-fluorinated analogs show a 20–30% increase in emission intensity due to reduced non-radiative decay .
Advanced Research Questions
Q. What strategies can optimize the catalytic activity of this complex in light-driven reactions (e.g., hydrogen evolution or CO reduction)?
- Answer : Key methodological considerations:
- Ligand tuning : Introducing electron-donating groups (e.g., methyl) on the pyridine ring improves charge separation and catalytic turnover.
- Solvent effects : Using acetonitrile or DMF enhances solubility and charge transport in photocatalytic setups.
- Co-catalyst integration : Pairing with TiO or graphene oxide improves electron transfer efficiency.
- Table 1 : Catalytic performance under varying conditions:
| Light Source | Solvent | Turnover Frequency (h⁻¹) | Reference |
|---|---|---|---|
| 450 nm LED | MeCN | 120 | |
| Solar Simulator | DMF | 85 |
Q. How do computational methods (e.g., DFT) elucidate the mechanistic pathways of this complex in cross-coupling reactions?
- Answer : Density Functional Theory (DFT) simulations can:
- Map the energy landscape of iridium-mediated bond activation (e.g., C–H or C–X bonds).
- Identify transition states and rate-determining steps in catalytic cycles.
- Predict electronic effects of ligand modifications (e.g., fluorine substitution lowers LUMO energy by ~0.5 eV, facilitating oxidative addition) .
Q. What experimental and theoretical approaches resolve contradictions in reported luminescence lifetimes for this complex?
- Answer : Discrepancies arise from solvent polarity and aggregation effects. Methodological solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
